

A Comprehensive Technical Guide to 4-Fluoro-2-methoxy-5-nitro-benzamide

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Compound of Interest

Compound Name: *4-Fluoro-2-methoxy-5-nitro-benzamide*
Cat. No.: *B8120813*

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **4-Fluoro-2-methoxy-5-nitro-benzamide**, a substituted aromatic benzamide with potential applications in medicinal chemistry and materials science. This document details its chemical identity, a plausible synthetic pathway, predicted physicochemical properties, and essential safety information.

Compound Identification and Physicochemical Properties

4-Fluoro-2-methoxy-5-nitro-benzamide is a fine chemical intermediate characterized by a benzene ring functionalized with fluoro, methoxy, nitro, and carboxamide groups. These substituents create a unique electronic and steric environment, making it a potentially valuable building block for the synthesis of more complex molecules.

Property	Value	Source
CAS Number	1569987-64-9	[1]
Molecular Formula	C ₈ H ₇ FN ₂ O ₄	[1]
Molecular Weight	214.15 g/mol	[1]
Physical Form	White Solid (Predicted)	
Storage Temperature	0-5°C	
Purity	Typically ≥95%	

Plausible Synthetic Pathway

While a direct, peer-reviewed synthesis for **4-Fluoro-2-methoxy-5-nitro-benzamide** is not readily available in the searched literature, a logical and efficient synthetic route can be proposed based on established organic chemistry principles and published procedures for analogous compounds. The synthesis of the key intermediate, 4-fluoro-2-methoxy-5-nitroaniline, is well-documented in the patent literature.[2] The proposed pathway involves a two-stage process starting from commercially available 4-fluoro-2-methoxyaniline.



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Caption: Proposed synthetic pathway for **4-Fluoro-2-methoxy-5-nitro-benzamide**.

Synthesis of N-(4-fluoro-2-methoxyphenyl)acetamide (Intermediate B)

The synthesis begins with the protection of the amino group of 4-fluoro-2-methoxyaniline to prevent unwanted side reactions during the subsequent nitration step. Acetylation is a common and effective method for this purpose.

Protocol:

- To a solution of 4-fluoro-2-methoxyaniline in acetic acid, slowly add acetic anhydride at room temperature.[2]
- Heat the reaction mixture to facilitate the completion of the acylation.
- Upon completion, the reaction mixture is cooled and the product is precipitated by the addition of water.
- The crude N-(4-fluoro-2-methoxyphenyl)acetamide is collected by filtration, washed with water, and dried.

Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (Intermediate C)

The next step is the regioselective nitration of the activated aromatic ring. The acetylamino and methoxy groups are ortho-, para-directing, and the sterically less hindered position ortho to the methoxy group and meta to the acetylamino group is the most likely site for nitration.

Protocol:

- Dissolve N-(4-fluoro-2-methoxyphenyl)acetamide in concentrated sulfuric acid at a reduced temperature (0-5°C).[2]
- Slowly add fuming nitric acid to the stirred solution, maintaining the low temperature to control the exothermic reaction.
- After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).
- Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
- Filter the solid, wash thoroughly with water to remove residual acid, and dry.

Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline (Intermediate D)

The acetyl protecting group is removed by hydrolysis to yield the key aniline intermediate.

Protocol:

- Reflux the N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide in the presence of an acid (e.g., HCl) or a base (e.g., NaOH).[2]
- After the reaction is complete, neutralize the solution to precipitate the aniline product.
- Collect the 4-fluoro-2-methoxy-5-nitroaniline by filtration, wash with water, and dry.

Synthesis of 4-Fluoro-2-methoxy-5-nitrobenzoic acid (Intermediate E)

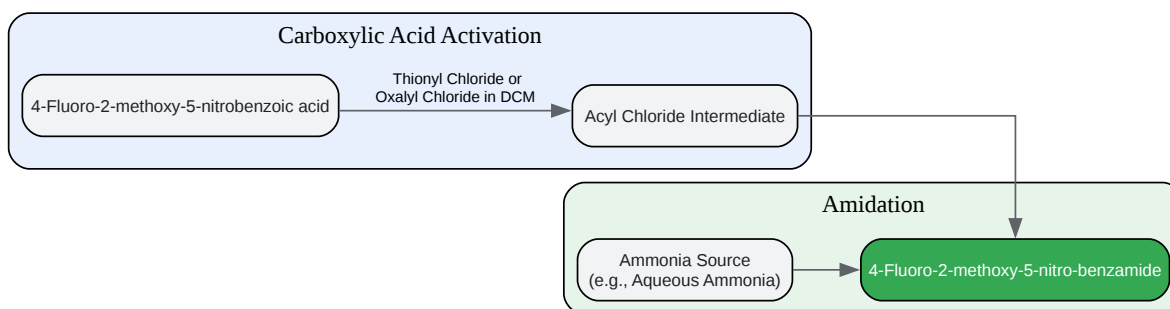
A Sandmeyer-type reaction can be employed to convert the aniline to the corresponding carboxylic acid.

Protocol:

- Diazotize 4-fluoro-2-methoxy-5-nitroaniline with sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures.
- The resulting diazonium salt is then subjected to a carbonylation reaction, which can be achieved through various methods, including treatment with copper(I) oxide.

Synthesis of 4-Fluoro-2-methoxy-5-nitro-benzamide (Final Product F)

The final step is the amidation of the carboxylic acid. This is typically a two-step process involving the activation of the carboxylic acid followed by reaction with an ammonia source.



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Caption: General workflow for the amidation of the carboxylic acid intermediate.

Protocol:

- Treat a solution of 4-fluoro-2-methoxy-5-nitrobenzoic acid in an inert solvent (e.g., dichloromethane) with an activating agent such as thionyl chloride or oxalyl chloride to form the acyl chloride.[3]
- After the formation of the acyl chloride is complete, the excess activating agent and solvent are removed under reduced pressure.
- The crude acyl chloride is then carefully reacted with an excess of an ammonia source, such as aqueous ammonia, to form the desired benzamide.
- The product can then be isolated by filtration and purified by recrystallization.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for **4-Fluoro-2-methoxy-5-nitro-benzamide** is not readily available in the public domain. However, based on its structure, the following spectral characteristics can be predicted:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amide protons. The aromatic protons will likely appear as doublets or doublets of doublets due to coupling with the fluorine atom and adjacent protons. The methoxy group should present as a singlet, and the amide protons will appear as two broad singlets.
- ^{13}C NMR: The carbon NMR will show signals for each of the eight unique carbon atoms. The carbon atom attached to the fluorine will exhibit a large coupling constant ($^1\text{J C-F}$).
- Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the amide, a C=O stretching vibration for the amide carbonyl, and asymmetric and symmetric stretching vibrations for the nitro group.[4][5]
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (214.15 g/mol). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[6][7]

Reactivity and Potential Applications

The reactivity of **4-Fluoro-2-methoxy-5-nitro-benzamide** is governed by its array of functional groups. The nitro group can be reduced to an amine, providing a handle for further functionalization. The fluorine atom can potentially undergo nucleophilic aromatic substitution under certain conditions.

Substituted benzamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[8][9] The specific substitution pattern of **4-fluoro-2-methoxy-5-nitro-benzamide** makes it an interesting candidate for lead optimization in drug discovery programs. The nitro group, in particular, is a versatile functional group that can be a key pharmacophoric element or a precursor to other functionalities.[10] Furthermore, related nitroaromatic compounds are important intermediates in the synthesis of various pharmaceuticals.[11][12]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **4-Fluoro-2-methoxy-5-nitro-benzamide** is not available, general precautions for handling aromatic nitro compounds should

be followed. These compounds are often irritants and may be harmful if ingested or inhaled.

General Safety Precautions:

- Handle in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, wash the affected area immediately with plenty of water.
- Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

4-Fluoro-2-methoxy-5-nitro-benzamide is a functionalized aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and predicted analytical data to aid researchers in its synthesis and application. As with any chemical, proper safety protocols must be strictly adhered to during its handling and use.

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